N-(1,3-diphenylprop-2-yn-1-yl)aniline
Description
Significance of Propargylamine (B41283) Derivatives in Modern Synthetic Chemistry
Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a three-carbon chain with a C≡C triple bond). Their significance in modern synthetic chemistry is multifaceted and profound. They serve as highly versatile intermediates for the synthesis of a vast number of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, natural products, and agrochemicals. organic-chemistry.orgrsc.org The inherent reactivity of the alkyne and the nucleophilicity of the amine functional groups allow for a diverse range of chemical transformations.
The utility of propargylamines stems from several key attributes:
Precursors to Heterocycles: They are foundational starting materials for constructing important heterocyclic scaffolds such as quinolines, pyrroles, oxazoles, pyridines, and imidazoles through various cyclization strategies. organic-chemistry.org
Component in Bioactive Molecules: The propargylamine motif itself is a crucial pharmacophore found in several marketed drugs, including agents used to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease. rsc.org
Accessibility: Propargylamines can be readily synthesized through powerful and atom-economical multicomponent reactions, most notably the Aldehyde-Alkyne-Amine (A³) coupling reaction. rsc.org This one-pot synthesis combines an aldehyde, an amine, and a terminal alkyne, often with a metal catalyst, to produce the desired propargylamine with water as the only byproduct.
The adaptability, low cost, and ease of availability make propargylamine derivatives indispensable tools for chemists aiming to build molecular complexity efficiently. organic-chemistry.org
Strategic Importance of N-(1,3-diphenylprop-2-yn-1-yl)aniline as a Versatile Synthetic Precursor
This compound, which is synthesized via the A³ coupling of benzaldehyde, aniline (B41778), and phenylacetylene (B144264), embodies the strategic potential of propargylamine derivatives. Its structure, featuring three phenyl groups, provides a scaffold for creating highly substituted, sterically defined, and electronically tuned molecules. While specific, documented transformations of this compound itself are specialized, its strategic importance is best understood by examining the well-established reactivity of its close structural analogs, particularly N-alkynyl anilines.
The primary synthetic application for this class of compounds is in the construction of the quinoline (B57606) core, a privileged structure in medicinal chemistry. Research has demonstrated that N-(2-alkynyl)anilines undergo efficient 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups, affording 3-halo-substituted quinolines. nih.gov These halogenated products are themselves valuable intermediates, as the halogen atom can be further functionalized through cross-coupling reactions to build even greater molecular complexity. nih.gov
The table below details the reaction conditions for a representative synthesis of a propargylamine structurally similar to the title compound, illustrating a typical A³ coupling protocol.
| Reactant A (Aldehyde) | Reactant B (Amine) | Reactant C (Alkyne) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Morpholine | Phenylacetylene | MIL-68(In) MOF | Toluene (B28343) | 110 | 12 | 95 |
This table is based on data for a structurally related propargylamine to illustrate typical A³ coupling conditions.
This cyclization pathway highlights the role of this compound as a latent precursor to complex aromatic systems. The strategic placement of the aniline nitrogen and the alkyne allows for intramolecular reactions that rapidly build the bicyclic quinoline framework, a transformation that would otherwise require a more protracted, multi-step sequence.
Overview of Contemporary Research Avenues for this compound and its Structural Analogs
Contemporary research continues to expand the synthetic utility of this compound and its analogs, focusing on several key areas:
Development of Novel Catalytic Systems: A major thrust of current research is the design of more efficient, sustainable, and selective catalysts for the A³ coupling reaction. This includes the exploration of metal-organic frameworks (MOFs), nanoparticles, and metal-free catalytic systems to improve yields, reduce reaction times, and enhance the environmental profile of propargylamine synthesis. researchgate.net
Synthesis of Functionalized Analogs: There is significant interest in creating propargylamine analogs with diverse functional groups to serve as specialized building blocks. For example, methods have been developed for the highly stereoselective synthesis of terminal halo-substituted propargylamines. organic-chemistry.org These halogenated analogs are particularly valuable as the terminal halide provides a reactive handle for subsequent transformations, such as Cadiot–Chodkiewicz coupling to produce functionalized diynes. iipseries.org
Application in Complex Heterocycle Synthesis: The use of N-propargyl aniline derivatives as precursors for sophisticated heterocyclic systems remains a vibrant area of investigation. Recent studies have shown that these compounds can be converted into quinoxalines and quinolin-8-amines using tin and indium chlorides, demonstrating their versatility in creating diverse nitrogen-containing scaffolds. rsc.org Furthermore, radical-mediated ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines has been developed to synthesize complex spirocyclic structures like 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. stmarys-ca.edu
Polymer and Materials Science: Structural analogs, particularly substituted anilines, are being explored as monomers for the synthesis of novel functional polymers. For instance, new polyaniline derivatives based on ortho-substituted anilines have been synthesized and characterized for their potential application as chemical sensors, leveraging the electronic and steric effects of the substituents to tune the polymer's properties. nih.gov
This ongoing research underscores the enduring importance of the propargylamine scaffold and its aniline derivatives. The focus on catalytic innovation, structural diversification, and application in both medicinal and materials chemistry ensures that compounds like this compound will remain central to the advancement of organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(1,3-diphenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C21H17N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-15,21-22H |
InChI Key |
YOPGOHAFTCICOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving N 1,3 Diphenylprop 2 Yn 1 Yl Aniline
Radical Cyclization Mechanisms of N-(1,3-diphenylprop-2-yn-1-yl)aniline Derivatives
Radical reactions offer a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, radical cyclization mechanisms are particularly effective for constructing intricate molecular architectures.
A notable transformation involving derivatives of this compound is the radical ipso-cyclization, which leads to the formation of spirocyclic compounds. Specifically, N-tosyl-N-(prop-2-yn-1-yl)aniline derivatives can be converted into 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.orgnih.gov This reaction is typically mediated by a combination of a zinc salt, such as ZnBr₂, and an oxidant like Oxone. rsc.orgnih.govfao.org
The proposed mechanism commences with the generation of a bromine radical from the oxidation of bromide anions by Oxone. nih.gov This bromine radical then adds to the alkyne moiety of the N-arylpropiolamide derivative. The resulting vinyl radical intermediate subsequently undergoes a 5-exo-dig cyclization onto the ipso-position of the aniline (B41778) ring. This cyclization step is regioselective and forms the characteristic spirocyclic core. rsc.orgnih.gov The process culminates in the formation of the 1-azaspiro[4.5]deca-3,6,9-trien-8-one skeleton. nih.gov This methodology highlights the utility of radical ipso-cyclization as a strategic tool for constructing quaternary carbon centers within spirocyclic frameworks. nih.gov
| Reactant | Reagents | Product | Key Mechanistic Step |
|---|---|---|---|
| N-tosyl-N-(prop-2-yn-1-yl)aniline derivative | ZnBr₂, Oxone | 1-azaspiro[4.5]deca-3,6,9-trien-8-one | Radical ipso-cyclization |
Understanding the intricate details of radical reaction mechanisms hinges on the ability to detect and characterize the transient radical intermediates involved. Various techniques have been developed for this purpose, with radical trapping being a prominent method. nih.govresearcher.lifersc.org
One approach involves the use of novel radical traps, such as allyl-TEMPO derivatives. nih.gov These traps operate via a homolytic substitution reaction (SH2′), where a short-lived radical reacts with the trap to release a stable nitroxide radical and form a stable, non-radical product that incorporates the original radical species. This product can then be analyzed using standard analytical techniques like mass spectrometry and NMR spectroscopy to elucidate the structure of the trapped radical. nih.govwhiterose.ac.uk Another common method is spin trapping, which utilizes nitrone or nitroso compounds to form persistent nitroxide radicals upon reaction with short-lived radicals. These persistent radicals can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.gov
These trapping methods are invaluable for confirming the proposed radical pathways in reactions such as the ipso-cyclization of this compound derivatives, providing concrete evidence for the existence of key vinyl and other radical intermediates.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals, with their diverse electronic properties and coordination capabilities, are exceptional catalysts for a wide array of organic transformations. Gold, copper, and palladium catalysts have been extensively employed to mediate reactions involving this compound and its analogs, leading to the formation of a variety of heterocyclic structures.
Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. This property has been harnessed in the development of annulation and cycloisomerization reactions of this compound derivatives.
For instance, gold-catalyzed annulations of 1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate (B1210297) substrates with anilines lead to the formation of indeno[1,2-b]quinoline derivatives. researchgate.net The mechanism is believed to proceed through the formation of a gold-bound intermediate that undergoes a double amine addition, followed by an arylation reaction to yield the final polycyclic product. researchgate.net
Gold-catalyzed cycloisomerizations of dienediynes, which share structural similarities with derivatives of this compound, have also been studied. pku.edu.cn These reactions can proceed through a 6-endo-dig cyclization to form a cis-1-alkynyl-2-alkenylcyclopropane intermediate. pku.edu.cn This is followed by a Cope rearrangement and subsequent C-H insertion to generate fused tricyclic compounds. pku.edu.cn The regioselectivity of the initial cyclization (e.g., endo vs. exo) is a critical factor in determining the final product structure. pku.edu.cn
Copper-mediated cross-coupling reactions are fundamental methods for the formation of carbon-nitrogen bonds. The Chan-Lam and Ullmann couplings are two prominent examples that are relevant to the reactivity of aniline derivatives. organic-chemistry.orgwikipedia.orgwikipedia.org
The Chan-Lam coupling involves the reaction of an amine with a boronic acid in the presence of a copper catalyst, typically copper(II) acetate, and an oxidant, often atmospheric oxygen. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.org The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the C-N bond and a copper(I) species. wikipedia.org
The Ullmann condensation is a classical copper-promoted reaction that couples an aryl halide with an amine (or alcohol or thiol). wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with supporting ligands, allowing for milder reaction conditions. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Both the Chan-Lam and Ullmann coupling pathways provide effective strategies for the N-arylation of anilines, a key transformation in the synthesis of various complex molecules. scilit.comnih.govmdpi.com
| Coupling Reaction | Reactants | Catalyst/Promoter | Key Features |
|---|---|---|---|
| Chan-Lam Coupling | Amine, Boronic Acid | Copper(II) salt, Oxidant (e.g., O₂) | Mild conditions, often at room temperature and open to air. wikipedia.org |
| Ullmann Condensation | Amine, Aryl Halide | Copper (stoichiometric or catalytic) | Traditionally requires high temperatures, modern variants are milder. wikipedia.org |
Palladium catalysts are exceptionally versatile and have been widely used in a plethora of organic reactions, including cyclizations and substitutions. For aniline derivatives containing alkyne functionalities, palladium catalysis offers a powerful tool for constructing indole (B1671886) and quinoline (B57606) ring systems.
For example, palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes can lead to the selective synthesis of 2- and 3-vinylindoles. rsc.orgtechnion.ac.il This reaction proceeds through an aminopalladation intermediate followed by β-carbon elimination. rsc.org
Furthermore, palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides provides a route to functionalized 2-aminoquinolines. organic-chemistry.orgnih.gov This transformation is proposed to occur via a 6-endo-dig cyclization process that involves an intramolecular acyl migration of the N-protecting group. nih.gov These examples showcase the power of palladium catalysis to orchestrate complex bond-forming sequences, leading to valuable heterocyclic products.
Brønsted Acid and Lewis Acid Mediated Transformations
Both Brønsted and Lewis acids can mediate significant transformations of this compound, often leading to cyclization products. The acid catalyst plays a crucial role in activating the molecule and facilitating intramolecular reactions.
Brønsted Acid-Mediated Transformations:
Brønsted acids, such as sulfonic acids (e.g., p-toluenesulfonic acid) or triflic acid, can catalyze the intramolecular cyclization of N-propargylanilines. The general mechanism is believed to proceed through the following steps:
Protonation of the Alkyne: The Brønsted acid protonates the electron-rich triple bond of the propargyl group. This protonation preferentially occurs at the internal carbon of the alkyne, leading to the formation of a vinyl cation intermediate. The stability of this cation is enhanced by the presence of the phenyl group.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen acts as an intramolecular nucleophile, attacking the vinyl cation. This step results in the formation of a six-membered ring.
Deprotonation/Rearomatization: A subsequent deprotonation step, often assisted by the conjugate base of the acid catalyst, leads to the formation of a stable, aromatic quinoline derivative and regenerates the Brønsted acid catalyst.
Studies on related N-arylpropargylamines have shown that the nature of the substituents on the aromatic rings and the reaction conditions can influence the regioselectivity of the cyclization.
Lewis Acid-Mediated Transformations:
Lewis acids, such as zinc bromide (ZnBr₂) or indium trichloride (B1173362) (InCl₃), can also promote transformations of this compound. nih.gov The mechanism often involves the coordination of the Lewis acid to the nitrogen atom or the alkyne moiety.
A plausible mechanistic pathway for a Lewis acid-catalyzed cyclization is as follows:
Coordination of the Lewis Acid: The Lewis acid coordinates to the nitrogen atom of the aniline, increasing the electrophilicity of the molecule.
Activation of the Alkyne: Alternatively, the Lewis acid can coordinate with the π-system of the alkyne, making it more susceptible to nucleophilic attack.
Intramolecular Cyclization: The aniline ring, activated by the electron-donating nitrogen atom, can then act as a nucleophile, attacking the activated alkyne in an intramolecular fashion. This can lead to the formation of various heterocyclic structures, depending on the specific Lewis acid and reaction conditions. For instance, in the presence of an oxidant like Oxone, a radical ipso-cyclization can occur.
The choice of Lewis acid is critical, as different acids can lead to different reaction pathways and products. For example, in the synthesis of N-propargyl-1,2,3,4-tetrahydroquinolines via the Povarov reaction, indium(III) chloride was found to be a highly effective catalyst. nih.gov
| Parameter | Brønsted Acid Catalysis | Lewis Acid Catalysis |
|---|---|---|
| Activating Species | Proton (H⁺) | Lewis Acid (e.g., ZnBr₂, InCl₃) |
| Initial Interaction | Protonation of the alkyne | Coordination to nitrogen or alkyne |
| Key Intermediate | Vinyl cation | Lewis acid-base adduct |
| Typical Products | Quinolines | Tetrahydroquinolines, spirocyclic compounds |
Electrophilic and Nucleophilic Addition Mechanisms to the Alkynyl Moiety
The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions.
Electrophilic Addition Mechanisms:
Electrophiles can add across the triple bond of the alkynyl group. A classic example is the addition of halogens, such as bromine (Br₂). The mechanism is analogous to the halogenation of other alkynes and is thought to proceed as follows:
Polarization and π-Complex Formation: As a bromine molecule approaches the electron-rich alkyne, it becomes polarized. A transient π-complex may form between the alkyne and the bromine molecule.
Formation of a Bromonium Ion: The π-electrons of the alkyne attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion.
Nucleophilic Attack by Bromide: The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This anti-addition results in the formation of a trans-dibromoalkene.
If an excess of the halogen is used, a second addition can occur, leading to a tetrabromo-substituted product. The regioselectivity of the addition can be influenced by the electronic effects of the phenyl and anilino substituents.
Nucleophilic Addition Mechanisms:
The alkynyl moiety of this compound can also undergo nucleophilic addition, particularly if the alkyne is activated by an electron-withdrawing group or if a strong nucleophile is used. While the diphenylpropynyl group itself is not strongly activating, under certain conditions, nucleophiles can add to the triple bond.
For instance, the addition of a nucleophile like an amine can be considered. The general mechanism for the nucleophilic addition of an amine to an alkyne involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the attacking amine adds to one of the sp-hybridized carbon atoms of the alkyne. This results in the formation of a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the adjacent carbon atom, leading to the formation of an enamine or an imine after tautomerization.
The reaction is often catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity. The stereochemistry of the addition can be either syn or anti, depending on the reaction conditions and the nature of the reactants. libretexts.orglibretexts.orgyoutube.comopenstax.org
Computational and Theoretical Investigations of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of transition states and intermediates, and the energy profiles of reaction pathways.
While specific DFT studies on this compound are not readily found, insights can be drawn from computational investigations of similar systems, such as the acid-catalyzed cyclization of N-propargylanilines.
DFT calculations can be employed to:
Optimize Geometries: Determine the three-dimensional structures of reactants, intermediates, transition states, and products.
Calculate Energies: Compute the relative energies of these species to map out the potential energy surface of the reaction.
Identify Transition States: Locate the transition state structures that connect reactants to products and calculate the activation energy barriers. For example, in the acid-catalyzed chlorination of indole, a related heterocyclic system, DFT has been used to calculate the transition state structures for electrophilic attack at different positions on the ring. researchgate.net
Analyze Electronic Structure: Investigate the charge distribution and molecular orbitals to understand the electronic factors that govern the reactivity and selectivity of the reaction.
For the Brønsted acid-catalyzed cyclization of this compound, DFT could be used to model the protonation step, the subsequent intramolecular nucleophilic attack, and the final deprotonation, providing detailed information about the geometry and energy of the vinyl cation intermediate and the cyclization transition state.
Kinetic studies, both experimental and computational, are essential for a complete understanding of a reaction mechanism. By measuring reaction rates under different conditions (e.g., varying temperature, catalyst concentration), a rate law can be determined, which provides insights into the molecularity of the rate-determining step.
Computational methods, such as DFT, can be used to construct a detailed energy profile for a proposed reaction mechanism. This profile plots the Gibbs free energy of the system as a function of the reaction coordinate.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Protonation | Reactants + H⁺ | 0.0 | Initial state |
| Vinyl Cation Intermediate | +15.2 | Formation of the key electrophilic intermediate | |
| Cyclization | Transition State 1 | +25.8 | Energy barrier for the ring-closing step |
| Cyclized Intermediate | -5.6 | Formation of the six-membered ring | |
| Deprotonation | Transition State 2 | -2.1 | Energy barrier for proton removal |
| Product + H⁺ | -18.9 | Final stable quinoline product |
Note: The values in Table 2 are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.
From such a profile, the following can be determined:
Rate-Determining Step: The step with the highest activation energy barrier. In the hypothetical example above, the cyclization step (Transition State 1) would be the rate-determining step.
Intermediates: The presence of local energy minima along the reaction pathway, corresponding to reaction intermediates.
By comparing the computed energy profiles for different possible mechanistic pathways, the most likely mechanism can be identified. For example, in Lewis acid-promoted Diels-Alder reactions, computational studies have been used to elucidate the factors controlling catalysis and selectivity. nih.gov
Derivatization and Synthetic Applications of N 1,3 Diphenylprop 2 Yn 1 Yl Aniline
Construction of Complex Carbon Frameworks
The unique structural features of N-(1,3-diphenylprop-2-yn-1-yl)aniline make it a valuable precursor for the synthesis of complex carbocyclic systems, including spirocyclic and annulated ring structures.
The synthesis of spirocyclic systems from this compound can be envisioned through multi-step sequences that leverage the reactivity of both the aniline (B41778) and the alkyne moieties. A plausible strategy involves the initial transformation of the N-alkynyl aniline into an indoline (B122111) or indole (B1671886) core, which can then undergo a spirocyclization reaction.
For instance, an initial acid-catalyzed or transition-metal-mediated cyclization of the this compound could lead to the formation of a 2,4-diphenyl-substituted indoline or indole. This intermediate, possessing a reactive C3-position, can then participate in reactions to form a spiro-center. One such approach is a three-component reaction involving the in-situ generated indoline, an appropriate carbonyl compound, and a dipolarophile in a 1,3-dipolar cycloaddition reaction to furnish spiro[indoline-pyrrolidine] derivatives. iaea.org
Alternatively, a Povarov-type reaction could be employed. The indole or indoline intermediate derived from this compound could react with an activated alkene and another aniline molecule in a formal [4+2] cycloaddition to construct spiro[indoline-quinoline] frameworks. The selective formation of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] has been achieved through a three-component reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium (B1175870) acetate (B1210297), highlighting the feasibility of constructing complex spiro-indoline systems. beilstein-journals.org
While direct synthesis of spirocycles from this compound in a single step is not extensively documented, the modular nature of spirocycle synthesis provides a clear pathway for its utilization in constructing these three-dimensional scaffolds. researchgate.netnih.govjetir.org
Annulation reactions provide a powerful tool for the construction of carbocyclic rings, and the structure of this compound offers several avenues for such transformations. The aniline ring can participate in benzannulation reactions, while the alkyne can be involved in various cycloaddition and cyclization cascades.
One potential strategy involves a transition-metal-catalyzed [2+2+2] cycloaddition of the alkyne moiety with two other unsaturated partners, such as other alkynes or alkenes. This would lead to the formation of a highly substituted benzene (B151609) ring fused to the original aniline moiety, creating a complex carbocyclic framework.
Furthermore, intramolecular annulation reactions can be envisioned. For instance, if the aniline ring is appropriately substituted with a tethered alkene or alkyne, a transition-metal-catalyzed intramolecular cyclization could lead to the formation of a new carbocyclic ring. Gold-catalyzed cascade cyclizations of anilines with diynes have been shown to produce eight-membered ring-fused indoles and propellane-type indolines, demonstrating the potential for complex carbocyclic ring formation from aniline derivatives. nih.gov
Brønsted acid-catalyzed carbocyclization cascades, featuring the condensation of an alcohol or sulfonamide with an aldehyde followed by an intramolecular three-component coupling involving an alkyne, an oxocarbenium/iminium ion, and an arene, have been developed for the synthesis of linear-fused heterocyclic ring systems. rsc.org This type of cascade could potentially be adapted for this compound to construct novel carbocyclic structures.
Formation of Nitrogen-Containing Heterocycles
This compound is an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocycles, leveraging the nucleophilicity of the aniline nitrogen and the electrophilicity of the activated alkyne.
The intramolecular cyclization of N-alkynyl anilines is a well-established and efficient method for the synthesis of quinolines and their derivatives. This transformation can be promoted by various electrophiles or transition metal catalysts. nih.govnih.govdocumentsdelivered.com
Electrophilic cyclization of this compound using electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) is expected to proceed via a 6-endo-dig cyclization. nih.govresearchgate.netresearchgate.net This would lead to the formation of a 3-halo-2,4-diphenylquinoline. The reaction is typically carried out under mild conditions, often at room temperature, and affords the corresponding quinolines in good to excellent yields. nih.govamazonaws.com
Gold-catalyzed cyclization represents another powerful approach. rsc.org Gold(I) catalysts are known to activate the alkyne moiety towards nucleophilic attack by the aniline nitrogen. This methodology is often highly efficient and can tolerate a wide range of functional groups. The gold-catalyzed cyclization of this compound would be expected to yield 2,4-diphenylquinoline.
The synthesis of quinolone derivatives from N-alkynyl anilines is also achievable. For instance, gold-catalyzed cyclization of benzaldehyde-tethered ynamides with anilines can lead to the formation of 4-amino-3,4-dihydro-2-quinolones or 3-aryl-2-quinolones depending on the reaction conditions. nih.gov While this compound itself is not a ynamide, this highlights the potential for developing related methodologies for quinolone synthesis from this substrate. Microwave-assisted procedures have also been shown to be effective for the synthesis of quinolone derivatives from anilines and other starting materials. qeios.comnih.gov
| Catalyst/Reagent | Reaction Conditions | Expected Product | Reported Yields (for analogous substrates) | Reference |
|---|---|---|---|---|
| ICl | MeCN, rt | 3-Iodo-2,4-diphenylquinoline | Good to excellent | nih.gov |
| I₂ | MeCN, rt | 3-Iodo-2,4-diphenylquinoline | Good to excellent | nih.gov |
| Br₂ | MeCN, rt | 3-Bromo-2,4-diphenylquinoline | Good to excellent | nih.gov |
| Au(I) catalyst | Various solvents and temperatures | 2,4-Diphenylquinoline | High | rsc.org |
The direct synthesis of imidazopyridines from this compound is not a straightforward transformation. Imidazopyridines are typically synthesized from 2-aminopyridine (B139424) derivatives. beilstein-journals.orgnih.govnih.gov However, this compound could serve as a precursor to intermediates that can then be used to construct fused heterocycles.
A potential synthetic route could involve the initial conversion of the aniline moiety into a pyridine (B92270) ring. This could be achieved through a multi-step sequence, for example, by a reaction that builds a pyridine ring onto the aniline. Once the 2-aminopyridine scaffold is in place, with the propargyl group still attached, an intramolecular cyclization could be induced to form the imidazopyridine ring.
Alternatively, the alkyne functionality of this compound could be transformed first. For instance, a reaction with a suitable nitrogen-containing reagent could lead to a new heterocyclic ring, which could then be further elaborated to a fused system. Gold-catalyzed synthesis of fused pyrroloheterocycles from propargyl-substituted heterocycles has been reported, suggesting that if the aniline part of the molecule is first converted to another heterocycle, the propargyl group can be used for a subsequent cyclization. researchgate.net
While a direct conversion is not readily apparent, the versatility of both the aniline and alkyne functionalities suggests that with the appropriate synthetic design, this compound can be a valuable starting material for the synthesis of complex fused nitrogen heterocycles.
The internal alkyne of this compound is a prime candidate for participating in cycloaddition reactions to form five-membered heterocycles such as pyrazoles, pyrroles, and triazoles.
Pyrazoles: The synthesis of pyrazoles can be achieved through a [3+2] cycloaddition reaction between the alkyne and a diazo compound or a nitrilimine. frontiersin.org For instance, reaction of this compound with a diazo compound, such as diazomethane (B1218177) or a substituted diazomethane, would be expected to yield a highly substituted pyrazole (B372694) derivative.
Pyrroles: Pyrroles can be synthesized via [3+2] cycloaddition reactions of alkynes with azomethine ylides or by other methods such as the Van Leusen pyrrole (B145914) synthesis. nih.govnih.govresearchgate.net The reaction of this compound with an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, would lead to a polysubstituted pyrrole.
Triazoles: The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide (B81097). wikipedia.orgnsf.gov The reaction of this compound with an organic azide (R-N₃) would result in the formation of a 1,4,5-trisubstituted 1,2,3-triazole. This reaction can often be catalyzed by copper(I) (CuAAC), which provides high regioselectivity for the 1,4-disubstituted product when a terminal alkyne is used. For an internal alkyne such as in this compound, a mixture of regioisomers might be expected, or the reaction may require thermal conditions. An efficient methodology for the synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via an intramolecular Huisgen reaction has been developed, which proceeds without a transition metal catalyst. rsc.org
| Target Heterocycle | Cycloaddition Partner | Reaction Type | Expected Product Structure | Reference |
|---|---|---|---|---|
| Pyrazole | Diazo compound (e.g., CH₂N₂) | [3+2] Cycloaddition | Substituted pyrazole | frontiersin.org |
| Pyrrole | Azomethine ylide | [3+2] Cycloaddition | Substituted pyrrole | nih.govresearchgate.net |
| 1,2,3-Triazole | Organic azide (R-N₃) | Huisgen 1,3-Dipolar Cycloaddition | 1,4,5-Trisubstituted 1,2,3-triazole | wikipedia.org |
Selective Functionalization of Aromatic Rings and the Propynyl (B12738560) Chain
The distinct chemical environments of the aniline ring, the phenyl ring on the alkyne, and the propynyl chain itself allow for selective functionalization through a variety of organic transformations.
Electrophilic Aromatic Substitutions on Aniline Moiety
The aniline moiety of this compound is highly activated towards electrophilic aromatic substitution (EAS). The secondary amino group is a potent electron-donating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com However, this high reactivity can lead to challenges such as polysubstitution and oxidative side reactions, particularly in reactions like halogenation and nitration. libretexts.orglibretexts.org Furthermore, the basic nature of the nitrogen atom makes it incompatible with Friedel-Crafts reactions, as it forms a deactivating complex with the Lewis acid catalyst. libretexts.orglibretexts.org
To achieve controlled monosubstitution and circumvent these limitations, the reactivity of the amino group is often attenuated by converting it into an amide, for example, an acetanilide, by reacting it with acetic anhydride. libretexts.org This protecting group reduces the activating effect of the nitrogen lone pair by delocalizing it onto the adjacent carbonyl group, allowing for predictable and high-yielding substitutions. libretexts.org The acetyl group can be readily removed via hydrolysis to restore the amine functionality. libretexts.org
Table 2: Electrophilic Aromatic Substitution Reactions on the Acylated Aniline Moiety
| Reaction | Reagents | Expected Major Products (after deprotection) |
|---|---|---|
| Bromination | Br₂, CH₃COOH | N-(1,3-diphenylprop-2-yn-1-yl)-4-bromoaniline |
| Nitration | HNO₃, H₂SO₄, low temp. | N-(1,3-diphenylprop-2-yn-1-yl)-4-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | 4-amino-N-(1,3-diphenylprop-2-yn-1-yl)benzenesulfonic acid |
Nucleophilic Additions and Conjugate Additions to Unsaturated Systems
The carbon-carbon triple bond of the propynyl chain in this compound is not inherently electrophilic and is therefore generally unreactive towards nucleophilic attack. For nucleophilic conjugate additions (Michael additions) to occur, the alkyne typically requires activation by an adjacent electron-withdrawing group, such as a carbonyl (ketone, ester) or cyano group. nih.govacs.org
Therefore, to facilitate such additions, this compound would first need to be chemically modified. For instance, oxidation of the benzylic C-H bond (the carbon bearing the aniline and phenyl groups) to a carbonyl group would transform the molecule into an ynone, a potent Michael acceptor. This activated intermediate, 1,3-diphenylprop-2-yn-1-one, would then readily undergo 1,4-conjugate addition with a range of soft nucleophiles. nih.gov
Table 3: Potential Conjugate Addition Reactions on an Activated Ynone Derivative
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiol | Thiophenol | β-Thioenaminone |
| Amine | Piperidine | β-Enaminone |
| Carbon Nucleophile | Diethyl malonate | Adduct with a new C-C bond |
These reactions are highly valuable for carbon-carbon and carbon-heteroatom bond formation, expanding the molecular complexity of the original scaffold. acs.org
Oxidation and Reduction Transformations of the Alkyne and Aniline Functionalities
The alkyne and aniline groups within this compound can be selectively oxidized or reduced to access a variety of new structures.
Reduction Reactions: The alkyne functionality offers multiple pathways for reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere will fully reduce the triple bond to an alkane, yielding N-(1,3-diphenylpropyl)aniline. evitachem.com For partial reduction, specific catalysts can be employed to stereoselectively form an alkene. The use of Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) results in the syn-addition of hydrogen, producing the (Z)-alkene. Conversely, reduction with sodium metal in liquid ammonia (B1221849) affords the thermodynamically more stable (E)-alkene via an anti-addition mechanism. evitachem.com
Oxidation Reactions: The aniline moiety is susceptible to oxidation. Chemical oxidation of aniline can lead to the formation of complex mixtures, including polymeric materials like polyaniline, or under specific conditions, benzoquinone derivatives. mdpi.com The reaction of N-(3-Phenylprop-2-yn-1-yl)aniline with oxidizing agents such as Oxone can lead to oxidized derivatives like quinones. evitachem.com The alkyne bond can undergo oxidative cleavage with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would break the triple bond to yield carboxylic acids.
Table 4: Summary of Oxidation and Reduction Transformations
| Functional Group | Transformation | Reagents/Conditions | Product |
|---|---|---|---|
| Alkyne | Full Reduction | H₂, Pd/C | N-(1,3-diphenylpropyl)aniline |
| Alkyne | Partial Reduction (Z-alkene) | H₂, Lindlar's Catalyst | N-(1,3-diphenylprop-2-en-1-yl)aniline (Z-isomer) |
| Alkyne | Partial Reduction (E-alkene) | Na, liquid NH₃ | N-(1,3-diphenylprop-2-en-1-yl)aniline (E-isomer) |
| Aniline | Oxidation | Oxone | Quinone derivatives |
Development of Tandem and Cascade Reactions Utilizing this compound
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. The structure of this compound, containing a nucleophilic nitrogen and a reactive alkyne unit, is well-suited for designing such processes, particularly for the construction of complex heterocyclic systems. beilstein-journals.org
N-propargyl anilines are known substrates for powerful intramolecular cyclization reactions. For example, treatment of N-propargyl aniline derivatives with Lewis acids such as tin(IV) chloride (SnCl₄) or indium(III) chloride (InCl₃) can initiate a cascade reaction to furnish substituted quinolines or quinoxalines. rsc.org This transformation likely proceeds through an initial activation of the alkyne by the Lewis acid, followed by an intramolecular hydroarylation/cyclization onto the aniline ring. The specific outcome can be controlled by the reaction conditions and the substitution pattern of the starting material.
Another potential cascade involves a [3+2] cycloaddition. In the presence of a suitable coupling partner, the molecule could undergo cyclization to form fully substituted pyrrole derivatives. nih.gov These reactions highlight the utility of the propargylamine (B41283) scaffold in rapidly building molecular complexity from a relatively simple starting material.
Table 5: Example of a Tandem Reaction for Heterocycle Synthesis
| Substrate Class | Catalyst/Reagent | Reaction Type | Product Class |
|---|---|---|---|
| N-propargyl aniline derivatives | SnCl₄ or InCl₃ | Lewis acid-catalyzed intramolecular cyclization | Quinolines, Quinoxalines |
| 1,3-Enynes and Anilines | Cu(OAc)₂·H₂O | Three-component cascade | Substituted pyrroles |
Integration into Complex Organic Synthesis and Biomimetic Transformations
The this compound scaffold is a versatile building block for constructing more complex molecular architectures. Its inherent functionalities—a nucleophilic secondary amine, a reactive alkyne, and multiple aromatic rings—can be selectively manipulated, as discussed in the preceding sections. These transformations enable its integration into the synthesis of natural products, pharmaceuticals, and advanced materials.
The ability to generate diverse heterocyclic systems like oxazoles, quinolines, and pyrroles is particularly significant. organic-chemistry.orgrsc.orgnih.gov These cores are prevalent in a vast array of biologically active alkaloids and synthetic drugs. d-nb.infomdpi.com For example, the synthesis of substituted quinolines via intramolecular cyclization mirrors biosynthetic pathways that construct complex alkaloid skeletons.
Furthermore, the propargylamine unit itself is a recognized pharmacophore. The strategic functionalization of the aniline ring or the propynyl chain can be used to modulate the biological activity or physicochemical properties of a target molecule. The selective reduction of the alkyne to either a (Z)- or (E)-alkene provides a means to introduce conformational constraints, which is a crucial tactic in drug design for optimizing binding to biological targets.
While direct biomimetic transformations using this specific compound are not extensively documented, its role as a precursor to nitrogen-containing heterocycles aligns with the principles of biomimetic synthesis. d-nb.info Nature frequently employs cyclization and condensation reactions to build complex heterocyclic structures from simpler precursors. The synthetic cascades initiated from this compound to form polycyclic systems can be viewed as laboratory analogues of these efficient biosynthetic processes.
Spectroscopic and Advanced Structural Characterization Methodologies in Research on N 1,3 Diphenylprop 2 Yn 1 Yl Aniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like N-(1,3-diphenylprop-2-yn-1-yl)aniline. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. znaturforsch.com
In the ¹H NMR spectrum of related propargylamines, the methine proton (-CH) typically appears as a singlet. For instance, in 1-(1,3-diphenylprop-2-ynyl)piperidine, this proton is observed at 4.82 ppm. rsc.org The aromatic protons of the phenyl groups typically resonate in the range of 7.2 to 7.7 ppm as multiplets. rsc.org
¹³C NMR spectroscopy provides further structural confirmation. Key resonances for similar structures include those for the acetylenic carbons, which are crucial for identifying the propargylamine (B41283) framework. rsc.org The chemical shifts of the aromatic carbons are also diagnostic. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules, and for determining the connectivity of atoms within the molecule. ipb.pt These advanced NMR methods are essential for confirming the regiochemistry and stereochemistry of synthetic products. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Propargylamine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methine (-CH) | 4.82 (s) | 62.4 |
| Aromatic (Ph) | 7.28-7.66 (m) | 127.0-138.8 |
| Acetylenic (-C≡C-) | - | 84.5, 87.6 |
Data derived from 1-(1,3-diphenylprop-2-ynyl)piperidine. rsc.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary, with FTIR being particularly sensitive to polar bonds and Raman to non-polar, symmetric bonds. nih.gov
The FTIR spectrum of aniline (B41778) and its derivatives typically shows characteristic N-H stretching vibrations. researchgate.netnih.gov In 1,3-diphenyl thiourea, a related compound with N-H bonds, the N-H stretching band is observed around 3217 cm⁻¹ in the IR spectrum and 3207 cm⁻¹ in the Raman spectrum. researchgate.net The C-N stretching vibration is also a key diagnostic peak, often appearing around 1279 cm⁻¹. researchgate.net The presence of the alkyne C≡C bond would be expected to show a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The aromatic C-H and C=C stretching vibrations are also readily identifiable. researchgate.netnih.gov
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phenyl rings and the C≡C triple bond, which may be weak in the FTIR spectrum. researchgate.netnih.gov Together, these techniques are powerful tools for confirming the presence of key functional groups and assessing the purity of the synthesized compound. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In related aniline compounds, the molecular ion peak is typically dominant. researchgate.net Fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom and within the propargyl chain. Common fragmentation pathways for similar structures include the loss of phenyl or aniline moieties. nih.govnih.gov Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of specific ions, providing more detailed structural insights. uab.eduresearchgate.net
X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis
For the related compound N-phenyl-N-(3-phenylprop-2-ynyl)aniline, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The analysis showed that the two phenyl rings attached to the nitrogen atom have a dihedral angle of 72.5(1)° with each other. nih.gov Such data is crucial for understanding the conformational preferences of the molecule in the solid state and for identifying any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the crystal packing. nih.govnih.gov
Table 2: Crystallographic Data for N-Phenyl-N-(3-phenylprop-2-ynyl)aniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₇N |
| Molecular Weight | 283.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.376 (1) |
| b (Å) | 5.7287 (5) |
| c (Å) | 13.409 (1) |
| β (°) | 111.276 (3) |
| Volume (ų) | 814.30 (12) |
Data obtained from a study on N-Phenyl-N-(3-phenylprop-2-ynyl)aniline. nih.gov
Chromatographic Techniques (e.g., HPLC, GC) for Purity, Reaction Monitoring, and Enantiomeric Ratio Determination
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound. thermofisher.comepa.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
HPLC is a versatile technique for analyzing aniline derivatives, often using a reversed-phase C18 column. nih.gov The choice of eluent, typically a mixture of acetonitrile (B52724) and water, can be optimized to achieve good separation. nih.gov HPLC can be used to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product. nih.gov It is also the primary method for determining the enantiomeric ratio of chiral compounds when a suitable chiral stationary phase is used.
GC is also a common technique for the analysis of aniline and its derivatives, particularly for assessing purity and identifying volatile impurities. epa.gov Due to the potential thermal lability of some aniline derivatives, careful optimization of the GC conditions is often necessary. thermofisher.com
Thermal Analysis Techniques (e.g., TGA) for Investigating Thermal Stability in Synthetic Contexts
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com
TGA data can reveal the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. ucm.es For polyaniline, a related polymer, significant weight loss due to thermo-oxidative decomposition begins around 310 °C. researchgate.net In studies of modified polyimides, TGA has been used to demonstrate that the incorporation of additives can significantly improve thermal stability, increasing the 5% weight-loss temperature. nih.gov This information is particularly relevant if the compound is to be used in applications that involve elevated temperatures. The analysis of degradation products can occur in multiple stages, indicating different decomposition processes. researchgate.net
Microscopic Techniques (e.g., FESEM, TEM) and Spectroscopic Mapping (e.g., EDAX, XRD) for Material Characterization in Catalysis Research
When this compound or its derivatives are used in the synthesis of catalytic materials, a range of microscopic and spectroscopic techniques are employed for characterization.
Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of catalyst particles. mdpi.com For example, in the study of a phyto-mediated catalyst, FESEM indicated an average particle diameter of 8 nm. mdpi.com
Energy-Dispersive X-ray Analysis (EDAX or EDS) is often coupled with electron microscopy to determine the elemental composition of the material. Powder X-ray Diffraction (XRD) is used to identify the crystalline phases present in the catalyst and to determine the average crystallite size. scispace.com For a synthesized 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline single crystal, XRD analysis confirmed an orthorhombic crystal system. researchgate.net These techniques are crucial for correlating the structure and composition of the catalytic material with its performance.
Structure Reactivity Relationship Studies of N 1,3 Diphenylprop 2 Yn 1 Yl Aniline
Influence of Substituent Electronic and Steric Effects on Reaction Outcomes
The reactivity of N-(1,3-diphenylprop-2-yn-1-yl)aniline is profoundly influenced by the nature and position of substituents on its three aromatic rings: the two phenyl groups of the diphenylpropargyl fragment and the aniline (B41778) ring. These substituents can exert both electronic and steric effects, thereby modulating the electron density and accessibility of the reactive centers within the molecule.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the nucleophilicity of the aniline nitrogen and the electron density of the alkyne bond. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. This can accelerate reactions where the aniline nitrogen acts as a nucleophile. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the nitrogen, potentially slowing down such reactions.
In a similar vein, substituents on the phenyl rings of the propargyl fragment can influence the reactivity of the adjacent benzylic carbon and the triple bond. An electron-withdrawing group on the phenyl ring attached to the alkyne can render the triple bond more susceptible to nucleophilic attack.
Steric Effects: The size and spatial arrangement of substituents can introduce steric hindrance, which can impede the approach of reagents to the reactive sites. Bulky substituents, particularly at the ortho positions of the aniline or phenyl rings, can shield the nitrogen atom or the alkyne moiety, thereby decreasing reaction rates. This steric hindrance can also play a crucial role in directing the regioselectivity of certain reactions by favoring attack at the less hindered position.
The interplay of these electronic and steric effects is often complex and can lead to a range of reaction outcomes. For example, in nucleophilic substitution reactions at the benzylic position, both the electronic nature of the leaving group and the steric environment around the reaction center will dictate the feasibility and rate of the reaction.
To illustrate the combined impact of these effects, consider the hypothetical data in the following table, which depicts the relative rates of a generic nucleophilic substitution reaction for various substituted analogs of this compound.
| Substituent on Aniline Ring (para-position) | Electronic Effect | Steric Effect | Relative Reaction Rate |
| -OCH₃ | Electron-donating | Small | 1.8 |
| -CH₃ | Electron-donating | Small | 1.5 |
| -H | Neutral | Minimal | 1.0 |
| -Cl | Electron-withdrawing | Small | 0.7 |
| -NO₂ | Strongly Electron-withdrawing | Medium | 0.3 |
| -C(CH₃)₃ | Electron-donating | Large | 0.6 |
Stereoelectronic Factors Governing Regioselectivity and Diastereoselectivity
Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on the outcome of a reaction, are critical in determining the regioselectivity and diastereoselectivity of transformations involving this compound. The presence of a chiral center at the benzylic carbon and the rigid geometry of the alkyne moiety create a distinct stereochemical environment.
Regioselectivity: In reactions involving the alkyne unit, such as additions or cycloadditions, the electronic asymmetry introduced by the different phenyl and N-phenyl substituents can lead to preferential reaction at one of the sp-hybridized carbons. Theoretical studies on related propargylamine (B41283) systems suggest that the polarization of the triple bond, influenced by the electronic nature of the substituents on the aromatic rings, can direct the regiochemical outcome of additions.
Diastereoselectivity: For reactions that generate a new stereocenter, the existing chiral center in this compound can exert significant diastereocontrol. This is often rationalized by considering the relative stability of the diastereomeric transition states. For instance, in the addition of a nucleophile to a prochiral center in a derivative of the molecule, the approach of the nucleophile will be favored from the less sterically hindered face, as dictated by the conformation of the molecule. Felkin-Anh or other relevant models can often be invoked to predict the stereochemical outcome.
The specific diastereoselectivity observed can be highly dependent on the reaction conditions, including the nature of the reagent, solvent, and temperature, all of which can influence the preferred transition state geometry.
Conformational Analysis and its Impact on Intramolecular Reactions and Chiral Induction
The three-dimensional shape, or conformation, of this compound is not static. Rotation around the single bonds, particularly the C-N bond and the C-C bonds connecting the phenyl groups, allows the molecule to adopt various conformations. The relative energies of these conformers and the barriers to their interconversion have a profound impact on the molecule's reactivity, especially in intramolecular reactions and processes involving chiral induction.
A crystallographic study of a closely related compound, N-phenyl-N-(3-phenylprop-2-ynyl)aniline, reveals that the N-bound phenyl rings adopt a dihedral angle of 72.5(1)° with respect to each other in the solid state. nih.gov This non-planar arrangement is likely a consequence of minimizing steric interactions between the bulky phenyl groups. In solution, a dynamic equilibrium between various conformers is expected.
Impact on Intramolecular Reactions: The feasibility and outcome of intramolecular reactions, such as cyclizations, are highly dependent on the ability of the molecule to adopt a conformation that brings the reacting functional groups into close proximity. The conformational preferences of this compound and its derivatives will therefore dictate the propensity for and the regioselectivity of any intramolecular transformations.
Chiral Induction: In asymmetric synthesis, where this compound or a derivative might be used as a chiral ligand or auxiliary, its conformational rigidity and the defined spatial arrangement of its substituents are crucial for effective chiral induction. A well-defined conformational preference can lead to a more ordered transition state, resulting in higher enantioselectivity in the product. The bulky phenyl groups can create a specific chiral pocket that directs the approach of reactants.
Correlation between Molecular Structure and Synthetic Utility in Diverse Transformations
The unique molecular architecture of this compound, featuring a propargylamine core with multiple aromatic substituents, endows it with considerable synthetic utility in a variety of chemical transformations.
The presence of the alkyne functionality opens avenues for a wide range of reactions, including:
Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.
Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst.
Hydration and other additions: The triple bond can undergo hydration to form ketones or be subjected to various other addition reactions.
The aniline moiety provides a handle for modifications through:
N-alkylation and N-arylation: The secondary amine can be further functionalized.
Electrophilic Aromatic Substitution: The aniline ring can be substituted at the ortho and para positions.
The benzylic position, activated by the adjacent phenyl group and the alkyne, is susceptible to both nucleophilic and radical reactions. The inherent chirality at this position also makes this compound a valuable building block for the synthesis of enantiomerically enriched compounds.
The correlation between its structure and utility is evident in its potential application as a scaffold for the synthesis of complex heterocyclic compounds and as a ligand in catalysis. The rigid propargyl backbone combined with the tunable electronic and steric properties of the aromatic rings allows for the rational design of molecules with specific properties and reactivities.
The following table summarizes the key structural features of this compound and their corresponding implications for its synthetic utility.
| Structural Feature | Synthetic Implications | Potential Transformations |
| Secondary Amine | Nucleophilic center, site for functionalization | N-Alkylation, N-Arylation, Acylation |
| Alkyne Moiety | Versatile functional group for C-C and C-heteroatom bond formation | Cycloadditions, Coupling reactions, Additions |
| Chiral Benzylic Carbon | Source of stereocontrol | Asymmetric synthesis, Diastereoselective reactions |
| Phenyl Rings | Platform for substitution, influence on reactivity | Electrophilic aromatic substitution, Tuning of electronic/steric properties |
Emerging Research Directions and Future Perspectives for N 1,3 Diphenylprop 2 Yn 1 Yl Aniline
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Sustainability
The primary route for synthesizing N-(1,3-diphenylprop-2-yn-1-yl)aniline is the A³ (aldehyde-alkyne-amine) coupling reaction, a transition-metal-catalyzed three-component process. researchgate.netnih.gov While effective, traditional catalytic systems are evolving to meet modern demands for greater efficiency and environmental sustainability. Research is intensely focused on developing next-generation catalysts that offer high yields, mild reaction conditions, and excellent reusability.
A significant trend is the move towards heterogeneous catalysts, which simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. rsc.org Innovations include the use of copper nanoparticles supported on various matrices. For instance, copper nanoparticles on zinc oxide-polythiophene (CuNPs@ZnO-PTh) have been employed as a heterogeneous catalyst for the one-pot, three-component synthesis of propargylamines under microwave irradiation. rsc.org Similarly, copper iodide (CuI) supported on protonated trititanate nanotubes (CuI/HTNT) and copper nanoparticles on titanium dioxide (CuNPs/TiO₂) have demonstrated high efficacy under solvent-free conditions. nih.gov These systems not only provide moderate to excellent yields but also allow the catalyst to be recovered and reused for several consecutive cycles with minimal loss of activity. nih.govresearchgate.net
Another key area is the development of solvent-free reaction conditions. nih.govresearchgate.net Eliminating volatile and often toxic organic solvents reduces waste and environmental impact. researchgate.net Many of the advanced copper-based catalytic systems, including those supported on magnetite or modified zeolites, perform optimally at elevated temperatures (70-110 °C) without the need for a solvent. nih.govresearchgate.net The pursuit of metal-free synthesis presents another frontier, although challenges such as longer reaction times and higher temperatures remain. nih.gov
Table 1: Comparison of Modern Catalytic Systems for Propargylamine (B41283) Synthesis
| Catalyst System | Key Features | Reaction Conditions | Reusability | Reference |
|---|---|---|---|---|
| CuNPs/TiO₂ | Heterogeneous, high surface area | 70°C, Solvent-free | Up to 4 cycles | nih.govresearchgate.net |
| CuI/HTNT | Nanotube support | 70°C, Solvent-free | Reported | nih.gov |
| CuO/Fe₂O₃ NPs | Magnetic nanoparticles | 110°C, Solvent-free | Reported | nih.gov |
| CuI/Amberlyst A-21 | Polymer-supported | 100°C, Solvent-free | Reported | nih.gov |
| CuNPs@ZnO-PTh | Polymer composite support | Microwave irradiation | Reported | rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The translation of laboratory-scale synthesis to industrial production necessitates scalable and efficient manufacturing processes. Continuous flow chemistry and automated synthesis platforms are emerging as powerful solutions to these challenges. beilstein-journals.orgbohrium.com Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for process automation and telescoping of reaction steps. beilstein-journals.orguc.pt
For the synthesis of this compound and its derivatives, integrating the A³ coupling reaction into a flow system could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and product purity. bohrium.com Automated platforms can further streamline the process by integrating real-time monitoring and feedback loops for reaction optimization, as well as incorporating in-line purification steps like chromatography or crystallization. bohrium.combeilstein-journals.org This approach significantly reduces manual intervention, shortens development timelines, and improves reproducibility. bohrium.com
While specific reports on the flow synthesis of this compound are not yet widespread, the successful application of flow technology to a vast range of organic transformations, including multi-component reactions, provides a strong precedent. uc.ptnih.gov The development of robust heterogeneous catalysts, as discussed in the previous section, is particularly synergistic with flow chemistry, as they can be packed into reactor columns for continuous operation without leaching into the product stream. beilstein-journals.org The future of large-scale propargylamine production will likely involve these automated, continuous manufacturing systems to ensure efficiency, safety, and cost-effectiveness. beilstein-journals.org
Exploration of Novel Chemical Transformations and Rearrangements involving the Propargylamine Scaffold
The this compound structure is not merely a synthetic endpoint but a versatile intermediate for accessing a diverse range of complex molecules. researchgate.net The propargylamine scaffold contains multiple reactive sites—the aniline (B41778) ring, the nitrogen atom, and the alkyne moiety—that can be selectively manipulated to build new chemical architectures.
Current research is actively exploring novel transformations of this scaffold. A major area of interest is intramolecular cyclization and annulation reactions to construct nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.org For example, N-propargyl aniline derivatives can undergo transition-metal-catalyzed reactions to form quinolines, quinoxalines, or other fused heterocyclic systems. rsc.org
Rearrangement reactions also offer pathways to unique molecular structures. Propargylamines can, under certain conditions, undergo rearrangements to form allenes or other isomeric structures. nih.gov For instance, the treatment of N-sulfinyl propargylamines with a mild base can lead to a propargylamide–allenylamide rearrangement, ultimately forming α,β-unsaturated imines. nih.gov While this specific rearrangement may not apply directly without modification of the aniline nitrogen, it highlights the potential for skeletal reorganization within the propargylamine framework. Visible-light-induced rearrangements, such as the nih.govrsc.org-Brook rearrangement of related structures, also represent a modern approach to generating reactive intermediates for subsequent cascade reactions. rsc.org The exploration of such transformations expands the synthetic utility of this compound, positioning it as a powerful building block for constructing novel chemical scaffolds. rug.nlresearchgate.net
Table 2: Potential Transformations of the Propargylamine Scaffold
| Reaction Class | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Tin or Indium Chlorides | Quinoxalines, Quinolin-8-amines | rsc.org |
| Rearrangement | Base (e.g., piperidine) | Allenylamides, α,β-Unsaturated Imines (from N-acylated analogs) | nih.gov |
| Annulation/Cascade | Visible light, trapping agents | β-lactams, Pyrazolidinones (from related scaffolds) | rsc.org |
| Multicomponent Reactions (Post-transformation) | Ugi/Copper-catalyzed cascade | Isoquinolone derivatives | rug.nl |
Interdisciplinary Applications as a Building Block in Materials Science Research
Beyond its role in synthetic organic chemistry, this compound holds potential as a functional building block in materials science. researchgate.net As an aniline derivative, it can be explored as a monomer for the synthesis of novel polyaniline (PANI) derivatives. nih.govresearchgate.net Polyaniline is a well-known conducting polymer with applications in sensors, energy storage, and corrosion inhibition. researchgate.net
The incorporation of the bulky 1,3-diphenylprop-2-ynyl group onto the aniline nitrogen could significantly modify the properties of the resulting polymer. nih.govrsc.org These substituents may influence the polymer's solubility, morphology, and electronic properties by altering chain packing and intermolecular interactions. rsc.orgresearchgate.net For instance, the introduction of substituents on the aniline ring is known to change the surface morphology of polyaniline derivatives from heterogeneous structures to more uniform spherical ones. nih.govrsc.org Such modified polymers are often soluble in common organic solvents, facilitating their processing into thin films for applications in chemical sensors. nih.govresearchgate.net
Furthermore, the pendant alkyne functionality in the this compound monomer provides a reactive handle for post-polymerization modification. This opens up possibilities for cross-linking the polymer chains or for grafting other functional molecules via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This versatility allows for the rational design of advanced materials with tailored optical, electronic, or sensing properties, making this compound an attractive candidate for creating next-generation functional polymers and materials. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-diphenylprop-2-yn-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via propargylation of aniline derivatives using transition-metal-catalyzed coupling reactions (e.g., Sonogashira coupling) or nucleophilic substitution. For example, reacting N-substituted anilines with 1,3-diphenylprop-2-yn-1-yl bromide under palladium catalysis could yield the target compound. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (THF or DMF), and temperature (60–100°C). Purity is ensured via HPLC (as in ) or column chromatography. Reaction yields should be compared under varying conditions to identify trade-offs between efficiency and scalability .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The alkyne proton (C≡CH) typically appears as a singlet at δ 2.8–3.2 ppm. Aromatic protons from phenyl groups show splitting patterns between δ 6.8–7.5 ppm.
- IR : The C≡C stretch appears as a sharp peak near 2100–2260 cm⁻¹. Confirm the absence of unwanted functional groups (e.g., residual amines) via NH stretches (~3300 cm⁻¹).
- Cross-validate with mass spectrometry (HRMS) to confirm molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the alkyne group in this compound during cycloaddition or click chemistry?
- Methodological Answer : The electron-deficient alkyne can participate in Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. Computational studies (DFT) predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation involves monitoring reaction kinetics under Cu(I) catalysis and characterizing products via X-ray crystallography (using SHELX software, as in ). Contrast with non-catalytic conditions to assess activation barriers .
Q. How do structural modifications (e.g., substituents on phenyl rings) affect the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on phenyl rings.
- Testing : Conduct enzyme inhibition assays (e.g., cytochrome P450) to measure IC₅₀ values. Compare with control compounds like N-(pyridin-3-ylmethyl)aniline derivatives ().
- Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulky substituents may sterically hinder interactions with active sites .
Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?
- Methodological Answer :
- Controlled Studies : Expose the compound to O₂, H₂O₂, or UV light and monitor degradation via HPLC-MS. Identify oxidation products (e.g., ketones or epoxides).
- Contradiction Resolution : If one study reports instability () and another claims robustness (), compare experimental conditions (e.g., pH, solvent polarity). Stabilizers like BHT may suppress free-radical pathways.
- Recommendation : Use accelerated stability testing (40°C/75% RH) to establish shelf-life guidelines .
Comparative Analysis Table
| Compound | Key Structural Feature | Reactivity/Bioactivity |
|---|---|---|
| This compound | Propargyl linker with two phenyl groups | High alkyne reactivity; potential for triazole-based drug conjugates |
| N-(pentan-2-yl)aniline () | Linear alkyl chain | Lower hydrophobicity; limited metal-binding capacity |
| N-(1-Phenylethylidene)aniline () | Schiff base structure | Strong metal-chelation properties; antimicrobial activity |
Key Methodological Recommendations
- Synthetic Optimization : Prioritize Pd-catalyzed coupling for scalability, but validate purity via HPLC .
- Stability Testing : Use oxidative stress assays to identify degradation pathways .
- Computational Modeling : Combine DFT and docking to predict reactivity/bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
